molecular formula C61H83N19O13S B10846470 Ac-YRMEHdFRWG-NH2

Ac-YRMEHdFRWG-NH2

Cat. No.: B10846470
M. Wt: 1322.5 g/mol
InChI Key: ZSONGANRJTVTCP-FHYJZJLOSA-N
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Description

Ac-YRMEHdFRWG-NH2 is a synthetic peptide designed to target melanocortin receptor 4 (MC4R), a G protein-coupled receptor critical in regulating energy homeostasis, appetite, and body weight . This peptide features a modified sequence with non-natural amino acids (e.g., d-F, R, W) and an acetylated N-terminus (Ac-) and amidated C-terminus (-NH2), enhancing its metabolic stability and receptor-binding specificity. Its structure includes charged residues (e.g., Arg, Glu) and aromatic motifs (e.g., Trp, Tyr), which are hypothesized to mediate interactions with MC4R’s extracellular loops .

Properties

Molecular Formula

C61H83N19O13S

Molecular Weight

1322.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C61H83N19O13S/c1-34(81)73-46(27-36-16-18-39(82)19-17-36)57(91)74-42(14-8-23-68-60(63)64)53(87)77-45(22-25-94-2)56(90)76-44(20-21-51(84)85)55(89)80-49(29-38-31-67-33-72-38)59(93)78-47(26-35-10-4-3-5-11-35)58(92)75-43(15-9-24-69-61(65)66)54(88)79-48(52(86)71-32-50(62)83)28-37-30-70-41-13-7-6-12-40(37)41/h3-7,10-13,16-19,30-31,33,42-49,70,82H,8-9,14-15,20-29,32H2,1-2H3,(H2,62,83)(H,67,72)(H,71,86)(H,73,81)(H,74,91)(H,75,92)(H,76,90)(H,77,87)(H,78,93)(H,79,88)(H,80,89)(H,84,85)(H4,63,64,68)(H4,65,66,69)/t42-,43-,44-,45-,46-,47+,48-,49-/m0/s1

InChI Key

ZSONGANRJTVTCP-FHYJZJLOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of MC4R-Targeting Peptides

Compound Name Key Structural Features Hypothesized Functional Impact Reference
This compound Contains MEHdFRWG core; no cysteines Balanced hydrophobicity and charge for MC4R binding
Ac-R[CEHdFRWC]-NH2 (Entry 11) Cysteine-rich motif (CEHdFRWC) Potential disulfide stabilization; may alter conformation
Ac-YK[CEHdFRWC]-NH2 (Entry 14) Lysine substitution at position 2 Enhanced positive charge; possible improved solubility
Ac-YRC(Me)EHdFRWC(Me)NH2 (Entry 15) Methylated cysteines Increased oxidation resistance; reduced aggregation
Ac-YR[CE(1-Me-H)dFRWC]-NH2 (Entry 18) 1-methyl-histidine substitution Altered hydrogen-bonding capacity; modulated selectivity
Ac-YR[CEH(pCl-dF)RWC]-NH2 (Entry 20) Para-chloro-d-phenylalanine Enhanced hydrophobic interactions; higher affinity
Ac-Tyr-D-Phe-Arg-2-Nal-NHCH3 (Entry 12) Shorter sequence; D-Phe and 2-Nal Compact structure; improved blood-brain barrier penetration

Key Findings from Structural Analysis:

Cysteine Modifications: Compounds like Entry 11 and 15 incorporate cysteines or methylated cysteines, which may stabilize tertiary structures via disulfide bonds or reduce oxidative degradation .

Charged Residue Substitutions : Entry 14 replaces arginine (R) with lysine (K), increasing positive charge. This could enhance interactions with MC4R’s acidic binding pocket but may reduce specificity .

Aromatic/Hydrophobic Modifications : Entry 20 introduces pCl-dF, a bulky hydrophobic residue, which may improve binding affinity through van der Waals interactions. Similarly, Entry 12’s 2-Nal (2-naphthylalanine) enhances lipophilicity, favoring CNS penetration .

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